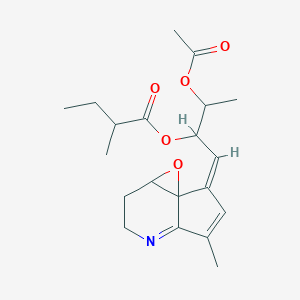

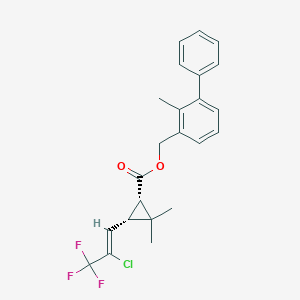

Kobutimycin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Kobutimycin B is a novel antibiotic produced by Streptomyces kobuchizimensis that exhibits potent antibacterial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Due to its unique chemical structure and mechanism of action, kobutimycin B has attracted considerable attention from the scientific community as a potential therapeutic agent and research tool.

Applications De Recherche Scientifique

Antibiotic Efficacy and Use

Kobutimycin B, like its counterparts in the family of polymyxins, has been a subject of interest due to its potential as an antibiotic. The Prato Polymyxin Consensus highlights the growing use of polymyxins like colistin and polymyxin B against multidrug-resistant Gram-negative bacteria, reflecting the potential applications of Kobutimycin B in similar contexts. The conference emphasized the need for better understanding of polymyxin-based combination therapy, comparing colistin versus polymyxin B, and investigating pharmacokinetics in special patient populations, indicating areas where Kobutimycin B might also be relevant (Nation et al., 2015).

Fermentation and Production Optimization

Rifamycin B, a compound similar to Kobutimycin B in its function as an antibiotic, has been the focus of studies like the optimization of its fermentation process. The use of machine learning approaches to optimize the medium composition for Rifamycin B production could be paralleled in the production of Kobutimycin B, suggesting potential methods to enhance its yield and efficiency (Bapat & Wangikar, 2004).

Biochemical and Molecular Studies

Kobutimycin B, as part of the macrocyclic antibiotics class, can be studied in the context of its biochemical properties and interactions with biomolecules. For example, studies on rifamycin B, another macrocyclic antibiotic, have investigated its binding to and inhibition of DNA polymerase, suggesting similar avenues of research for Kobutimycin B in understanding its molecular interactions and mechanisms of action (Armstrong, Rundlett, & Reid, 1994).

Applications in Disease Models

Research on antibiotics like bleomycin has shed light on their roles in inducing lung fibrosis in animal models, mirroring human chemotherapy effects. Such studies can inform potential research on Kobutimycin B, particularly in understanding its effects in biological systems and disease models, offering insights into its therapeutic potential and side effects (Della Latta et al., 2015).

Combination Therapies

The potential for Kobutimycin B in combination therapies can be inferred from research on polymyxin B. Studies evaluating the activity and emergence of resistance of polymyxin B in combination with other antibiotics against resistant bacteria suggest a similar potential for Kobutimycin B in combination therapies, particularly in tackling multidrug-resistant infections (Diep et al., 2017).

Propriétés

Numéro CAS |

145458-92-0 |

|---|---|

Nom du produit |

Kobutimycin B |

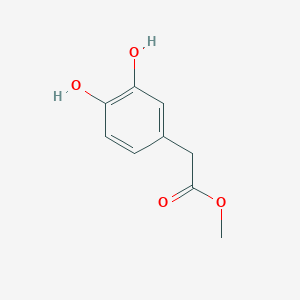

Formule moléculaire |

C20H27NO5 |

Poids moléculaire |

361.4 g/mol |

Nom IUPAC |

[(1Z)-3-acetyloxy-1-(8-methyl-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-dien-10-ylidene)butan-2-yl] 2-methylbutanoate |

InChI |

InChI=1S/C20H27NO5/c1-6-11(2)19(23)25-16(13(4)24-14(5)22)10-15-9-12(3)18-20(15)17(26-20)7-8-21-18/h9-11,13,16-17H,6-8H2,1-5H3/b15-10- |

Clé InChI |

UHLRWDQYLLEDGJ-GDNBJRDFSA-N |

SMILES isomérique |

CCC(C)C(=O)OC(/C=C\1/C=C(C2=NCCC3C12O3)C)C(C)OC(=O)C |

SMILES |

CCC(C)C(=O)OC(C=C1C=C(C2=NCCC3C12O3)C)C(C)OC(=O)C |

SMILES canonique |

CCC(C)C(=O)OC(C=C1C=C(C2=NCCC3C12O3)C)C(C)OC(=O)C |

Synonymes |

5-methyl-7-(2'-(2''-methylbutyryloxy)-3'-acetoxy)butylidene-1a,2,3,7-tetrahydrocyclopent(b)oxireno(c)pyridine kobutimycin B |

Origine du produit |

United States |

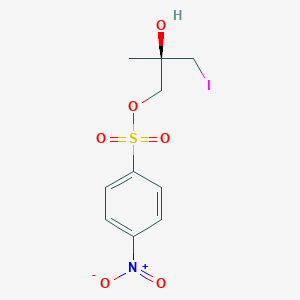

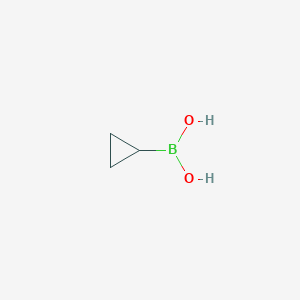

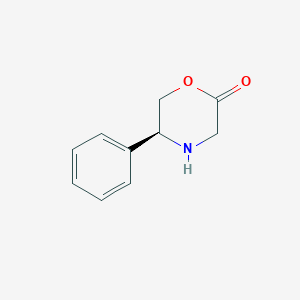

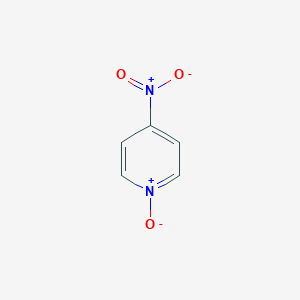

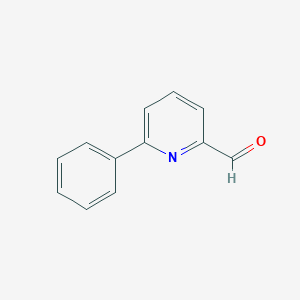

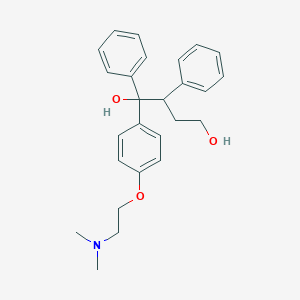

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B131933.png)

![(1'R,5'S,6'S,9'S,10'S,13'R)-5'-Methyl-6'-prop-1-ynylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-ol](/img/structure/B131948.png)

![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B131964.png)